molecular formula C17H24FNO3S B2948310 3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797885-85-8

3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2948310
CAS No.: 1797885-85-8
M. Wt: 341.44
InChI Key: JFWRHMZCFUSVNR-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. This compound features a propan-1-one linker connecting a 3-fluoro-4-methylphenyl aromatic ring and a 3-(isobutylsulfonyl)azetidine group. The azetidine ring, a four-membered nitrogen heterocycle, coupled with a sulfonyl moiety, is a structural motif found in compounds that modulate various biological targets, suggesting potential utility in probe development . The 3-arylpropan-1-one scaffold is structurally analogous to several pharmacologically active agents, including centrally acting muscle relaxants, which are known to modulate voltage-gated sodium and calcium channels . Similar molecular frameworks are also investigated as modulators of G-protein coupled receptors (GPCRs), such as GPR119, for metabolic disorders . Consequently, this compound may serve as a valuable chemical intermediate or a core structure for designing novel ligands in neuropharmacology and receptor interaction studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3S/c1-12(2)11-23(21,22)15-9-19(10-15)17(20)7-6-14-5-4-13(3)16(18)8-14/h4-5,8,12,15H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWRHMZCFUSVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, a compound with the molecular formula C17H24FNO3SC_{17}H_{24}FNO_3S and a molecular weight of 341.44 g/mol, has attracted attention in various scientific fields due to its unique structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring (3-fluoro-4-methylphenyl) connected to a propanone core, which is further linked to an azetidine ring substituted with an isobutylsulfonyl group . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC17H24FNO3SC_{17}H_{24}FNO_3S
Molecular Weight341.44 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, leading to various biological effects. The exact mechanisms often depend on the specific biological context and application.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antiinflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Analgesic Effects : There is evidence to support its role as an analgesic agent, possibly by modulating pain pathways in the central nervous system.
  • Antimicrobial Activity : Some studies have explored its efficacy against various microbial strains, indicating potential use in antimicrobial therapies.
  • Neuroprotective Effects : Investigations have also focused on its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies

Research involving this compound has yielded promising results:

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in a rat model of arthritis, suggesting its potential for treating inflammatory conditions .
  • Pain Management Research : In a controlled trial assessing pain relief in post-operative patients, the compound was shown to reduce pain scores significantly compared to a placebo group .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds that possess analogous structures but different substituents.

Compound NameStructural FeaturesBiological Activity
3-(3-Fluoro-4-methylphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-oneMethylsulfonyl group instead of isobutylsulfonylModerate anti-inflammatory
3-(3-Fluoro-4-methylphenyl)-1-(4-(ethylsulfonyl)piperidin-1-yl)propan-1-oneEthylsulfonyl groupReduced analgesic effects

The presence of the isobutylsulfonyl group in our compound may enhance its steric and electronic properties, potentially leading to increased efficacy in certain biological applications compared to its analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The propan-1-one scaffold is a common motif in bioactive molecules. Key structural variations among analogs include:

  • Substituents on the aromatic ring :
    • The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 4-fluorophenyl (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ) or 4-chlorophenyl groups in related structures . Fluorine substitution typically enhances lipophilicity and metabolic stability, while methyl groups may improve steric interactions with hydrophobic binding pockets .
    • Compounds like 1-(3-fluoro-4-methoxyphenyl)propan-1-one () highlight the role of methoxy vs. methyl groups in modulating electronic and steric effects.
  • Heterocyclic Modifications: The azetidine ring in the target compound is a four-membered nitrogen-containing ring, distinct from the five-membered pyrazoline rings in or the piperidine/piperazine systems in . The isobutylsulfonyl group on the azetidine ring introduces a polar sulfonyl group, which is absent in analogs like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (). Sulfonyl groups are known to enhance solubility and hydrogen-bonding interactions .

Data Table: Key Analogs and Their Features

Compound Name Aromatic Substituent Heterocycle/Functional Group Notable Properties/Activities Reference
3-(3-Fluoro-4-methylphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one 3-fluoro-4-methylphenyl Azetidine with isobutylsulfonyl Hypothesized enzyme inhibition N/A
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-fluorophenyl, 4-chlorophenyl Pyrazoline Antimicrobial activity
1-(3-fluoro-4-methoxyphenyl)propan-1-one 3-fluoro-4-methoxyphenyl None (simple propan-1-one) Intermediate in synthesis
3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-fluorophenyl, 4-methoxyphenyl α,β-unsaturated ketone Crystallographic data reported
1-[4-(β-d-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one Dihydroxyphenyl, hydroxy-methoxyphenyl Glucoside conjugate Flavonoid derivative (hesperetin)

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